molecular formula C8H16O2 B8618229 Methacrolein diethylacetal

Methacrolein diethylacetal

Cat. No.: B8618229
M. Wt: 144.21 g/mol
InChI Key: XYJXZLHRRNRNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Methacrolein diethylacetal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methacrylic acid or its derivatives.

    Reduction: Reduction reactions can convert this compound into methallyl alcohol.

    Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Methacrylic acid, methacrylic esters.

    Reduction: Methallyl alcohol.

    Substitution: Various substituted acetals depending on the reactants used.

Scientific Research Applications

Methacrolein diethylacetal has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research into this compound derivatives explores their potential as pharmaceutical agents.

    Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Methacrolein diethylacetal can be compared with other similar compounds, such as:

    Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.

    Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.

    Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.

Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3,3-diethoxy-2-methylprop-1-ene

InChI

InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3

InChI Key

XYJXZLHRRNRNHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=C)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.14 g, 0.006 mol) was added to a mixture of methacrolein (42.35 g, 0.06 mol), ethanol (141.9 mL), CH2Cl2 (120 mL) and triethylorthoformate (130.6 mL, 0.785 mol). The mixture was stirred at room temperature for 3 days and then K2CO3 (2 g) was added. The mixture was stirred for 10 minutes, filtered, and then the filtrate was concentrated in vacuo. The residue was purified by distillation through a Vigreaux column at 130° C. to afford 35 g of methacrolein diethylacetal.
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
141.9 mL
Type
reactant
Reaction Step One
Quantity
130.6 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

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